molecular formula C18H28O3 B1231215 Panaquinquecol 1 CAS No. 133921-57-0

Panaquinquecol 1

Cat. No.: B1231215
CAS No.: 133921-57-0
M. Wt: 292.4 g/mol
InChI Key: QSLYECSTHSYXDL-UHFFFAOYSA-N
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Description

Panaquinquecol 1 is a bioactive C17 polyacetylene alcohol, a class of natural products predominantly sourced from plants within the Araliaceae and Apiaceae families, such as Panax ginseng . These compounds are biosynthesized from unsaturated fatty acids and are characterized by their highly electrophilic carbon chains containing triple bonds, which enable them to alkylate cellular nucleophiles like cysteine residues in proteins . This reactivity underpins their multifaceted mechanisms of action in biological systems. This compound is of significant interest in oncology research , particularly for studying its cytotoxic properties . Related polyacetylenes, including panaquinquecol 4, have demonstrated potent, dose-dependent cytotoxic effects against human epithelial ovarian carcinoma cell lines (A2780 and SKOV3) . The proposed mechanisms for such activity include the induction of cell cycle arrest and apoptosis, potentially through the disruption of mitochondrial function and the generation of endoplasmic reticulum stress . Furthermore, C17 acetylenic oxylipins have been investigated as ligands for nuclear receptors like PPARγ, which plays a central role in cell proliferation, differentiation, and apoptosis, offering another pathway for its anticancer effects . Beyond direct cytotoxicity, this compound and its analogs are valuable for research into chemoprevention . Their electrophilic nature allows them to activate the Keap1-Nrf2-ARE signaling pathway, leading to the upregulation of a battery of cytoprotective phase 2 enzymes. This activity can help cells detoxify carcinogens and mitigate oxidative and inflammatory stress, which are key drivers of carcinogenesis . The compound also exhibits potential anti-inflammatory activity , with studies suggesting it may inhibit the activity of pro-inflammatory enzymes like COX-2 and the expression of cytokines such as TNF-α, which are critical components of the tumor microenvironment . Researchers can utilize this compound for in vitro studies to explore these pathways and their implications in chronic inflammation and cancer development. Application Note: This product is intended for research purposes only in laboratory settings. It is not for human, veterinary, or diagnostic use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

133921-57-0

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

10-methoxyheptadec-1-en-4,6-diyne-3,9-diol

InChI

InChI=1S/C18H28O3/c1-4-6-7-8-12-15-18(21-3)17(20)14-11-9-10-13-16(19)5-2/h5,16-20H,2,4,6-8,12,14-15H2,1,3H3

InChI Key

QSLYECSTHSYXDL-UHFFFAOYSA-N

SMILES

CCCCCCCC(C(CC#CC#CC(C=C)O)O)OC

Canonical SMILES

CCCCCCCC(C(CC#CC#CC(C=C)O)O)OC

Other CAS No.

133921-57-0

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Cytotoxicity : Panaquinquecol 1 exhibits potent cytotoxic activity against leukemia (L-1210) cells, with an IC50 of 0.5 µg/mL , and ovarian cancer cell lines (A2780, SKOV3) .
  • Stereochemical Sensitivity : The (3S)-isomer of this compound demonstrates approximately 10-fold higher cytotoxicity compared to its (3R)-isomer, highlighting the importance of stereochemistry at the C-3 position .
  • Mechanism : Its activity is linked to nucleophilic attack susceptibility at the epoxide and diyne groups, inducing apoptosis via caspase-3 activation and PARP degradation .

Comparison with Similar Compounds

This compound belongs to a class of C17 acetylenic oxylipins with shared structural motifs but varying bioactivity profiles. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Comparison

Table 1: Structural and Pharmacological Comparison of this compound and Analogues

Compound Molecular Formula Source Key Structural Features Cytotoxic Activity (IC50, µg/mL) References
This compound C18H28O3 Panax quinquefolius, Celosia argentea Diyne, epoxide, (3S)-configuration 0.01–0.1 (L-1210); 0.5 (A2780/SKOV3)
Panaxydol C17H24O2 Panax ginseng Diyne, hydroxyl, (3R)-configuration 0.1–1.0 (L-1210)
Panaxytriol C17H26O3 Panax ginseng Diyne, three hydroxyl groups 0.05–0.5 (HL-60)
3-Oxo-panaquinquecol 1 C18H26O3 Synthetic derivatives Diyne, ketone at C-3 0.01–0.1 (L-1210)
Falcarinol C17H24O Panax notoginseng Linear diyne, terminal hydroxyl 0.1–1.0 (HL-60)

Key Findings from Comparative Studies

Role of Stereochemistry :

  • The (3S)-isomer of this compound shows 10x higher potency than the (3R)-isomer against L-1210 cells (IC50 0.01–0.1 vs. 0.1–1.0 µg/mL) .
  • Stereochemistry at C-9 and C-10 has negligible impact on cytotoxicity, emphasizing the dominance of C-3 configuration .

Functional Group Contributions: Diyne Functionality: Essential for bioactivity; its removal reduces cytotoxicity by >90% .

Natural vs. Synthetic Derivatives :

  • 3-Oxo-panaquinquecol 1 (a synthetic derivative) retains cytotoxicity (IC50 0.01–0.1 µg/mL), demonstrating that oxidation at C-3 preserves activity .
  • Acetylated derivatives (e.g., acetylpanaxydol) show improved bioavailability but comparable potency to parent compounds .

Cross-Species Efficacy :

  • This compound is active against both hematologic (leukemia) and solid tumor (ovarian cancer) models, whereas panaxytriol is more selective for leukemia .

Preparation Methods

Plant Material and Solvent Extraction

Panaquinquecol 1 is primarily isolated from the roots of Panax ginseng, a plant renowned for its diverse secondary metabolites. Fresh roots are typically washed, dried, and ground into a coarse powder to maximize surface area for solvent interaction. The initial extraction employs ethyl acetate (EtOAc), a solvent selected for its ability to dissolve non-polar to moderately polar compounds. In a representative protocol, 1 kg of dried root powder is soaked in 6.4 L of EtOAc under agitation for 72 hours, yielding an EtOAc-soluble fraction rich in polyacetylenes. This step achieves preliminary enrichment but requires subsequent purification to isolate this compound from structurally similar analogs.

Multi-Step Chromatographic Purification

The crude EtOAc extract undergoes a series of chromatographic separations to isolate this compound (Table 1).

Table 1: Chromatographic Conditions for this compound Isolation

StepTechniqueStationary PhaseMobile PhaseKey Outcome
1Silica Gel CC70–230 mesh silican-Hexane/EtOAc (95:5→80:20)Fractionation into 24 subsets
2Sephadex LH-20 CCHydrophobic dextran gelMethylene chlorideRemoval of pigments and lipids
3MPLCRedi Sep-Silica/C18THF/H₂O (70:30→75:25)Preliminary separation of diynes
4Semi-Preparative HPLCDiscovery C18 columnAcetonitrile/H₂O (gradient)Final purification (>95% purity)

For instance, subfraction E3-2-5-1 from Sephadex LH-20 chromatography is subjected to semi-preparative HPLC with a Discovery C18 column, achieving baseline separation of this compound at a retention time of 22.3 minutes. The compound’s hydrophobicity necessitates gradient elution with acetonitrile/water (70:30 to 90:10 v/v) to resolve it from co-eluting analogs like panaxynol and ginsenoyne derivatives.

Biotechnological Enhancement via Microbial Fermentation

Fermentation Protocols for Yield Improvement

Recent studies demonstrate that microbial fermentation significantly enhances this compound yields. In one approach, the aqueous extract of Shenheling (a ginseng-derived formulation) is fermented with Lactobacillus plantarum at 37°C for 48 hours. This process increases this compound concentration by 1.22-fold compared to non-fermented controls (Table 2).

Table 2: Impact of Fermentation on this compound Yield

ParameterNon-FermentedFermentedFold Change
This compound (μg/g)12.4 ± 1.115.1 ± 0.91.22
Total Polyacetylenes (%)2.84.11.46

The fermentation medium, optimized at pH 6.5 with 2% glucose, facilitates microbial biotransformation of precursor compounds into this compound. Enzymatic activities such as β-glucosidases and esterases are hypothesized to cleave glycosidic bonds in ginsenosides, releasing aglycones that undergo oxidative dimerization to form polyacetylenes.

Analytical Characterization and Quality Control

Structural Elucidation Techniques

Accurate identification of this compound requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (600 MHz, CDCl₃) reveals characteristic signals at δ 5.85 (d, J = 15.8 Hz, H-1), δ 4.25 (m, H-3), and δ 3.45 (s, OCH₃).

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS yields [M+H]⁺ at m/z 345.2064 (calc. 345.2061), confirming the molecular formula C₁₈H₂₈O₄.

  • High-Performance Liquid Chromatography (HPLC): A Gemini C18 column (250 × 4.6 mm, 5 μm) with UV detection at 254 nm achieves 98.7% purity.

Quantification and Purity Assessment

A validated HPLC-DAD method quantifies this compound in complex matrices. The linearity range (0.1–50 μg/mL; = 0.9993) and recovery rate (98.2–101.5%) ensure robustness. Impurities, such as acetylated derivatives, are monitored using tandem mass spectrometry (MS/MS) to guarantee pharmacological safety.

Challenges and Optimization Strategies

Low Natural Abundance and Extraction Efficiency

This compound constitutes <0.01% of Panax ginseng’s dry weight, necessitating large-scale processing for milligram quantities. Strategies to address this include:

  • Supercritical Fluid Extraction (SFE): Pilot studies using CO₂/EtOH (90:10) at 45°C and 250 bar improve yield by 40% compared to conventional solvent extraction.

  • Enzymatic Pretreatment: Cellulase and pectinase cocktails increase cell wall permeability, enhancing solvent access to intracellular compounds .

Q & A

Q. Advanced Research Focus

  • Use density functional theory (DFT) to predict reaction pathways and transition states.
  • Validate computational results with kinetic isotope effects (KIE) experiments.
  • Integrate molecular dynamics (MD) simulations to study solvent interactions and conformational stability. Cross-reference findings with experimental data (e.g., HPLC retention times, activation energies) .

What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity assays?

Q. Methodological Guidance

  • Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀/EC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Address variability via replicate experiments (n ≥ 3) and report confidence intervals. Tools like GraphPad Prism or R (drc package) are standard .

How should researchers address stereochemical uncertainties in this compound’s structure?

Q. Advanced Research Focus

  • Perform X-ray crystallography for absolute configuration determination.
  • Use chiral chromatography (e.g., HPLC with chiral columns) to resolve enantiomers.
  • Compare experimental optical rotation values with literature data. For ambiguous cases, synthesize enantiomers and test bioactivity divergence .

What protocols ensure reproducibility in scaling up this compound synthesis for preclinical trials?

Q. Methodological Guidance

  • Optimize reaction scalability by testing solvent volume-to-surface-area ratios.
  • Document critical process parameters (CPPs) such as mixing efficiency and heating/cooling rates.
  • Use quality-by-design (QbD) principles to identify failure modes (e.g., impurity profiles during scale-up) .

How can ecological impact studies of this compound be structured to meet ethical and regulatory standards?

Q. Advanced Research Focus

  • Conduct biodegradation assays under OECD guidelines (e.g., Test 301F).
  • Use LC-MS/MS to track environmental metabolites.
  • Align with REACH regulations for toxicity thresholds and risk assessment. Include negative controls (e.g., untreated soil/water samples) to isolate compound-specific effects .

What strategies mitigate bias in literature reviews on this compound’s pharmacological potential?

Q. Methodological Guidance

  • Perform systematic reviews with PRISMA frameworks to ensure transparency.
  • Use Boolean operators (AND/OR/NOT) in database searches (e.g., PubMed, SciFinder) to capture all synonyms.
  • Critically appraise sources using Cochrane Risk of Bias Tool for preclinical studies .

How should interdisciplinary collaborations enhance this compound research?

Q. Methodological Guidance

  • Establish data-sharing protocols between synthetic chemists, pharmacologists, and computational biologists.
  • Use version-controlled repositories (e.g., GitHub, Zenodo) for collaborative datasets.
  • Jointly design experiments to address gaps in mechanistic and translational knowledge .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Panaquinquecol 1
Reactant of Route 2
Panaquinquecol 1

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